
Application Notes: Generation and Functional
Analysis of GLP-1 Fusion Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GL3

Cat. No.: B2935150 Get Quote

Introduction

Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone with significant therapeutic

potential for type 2 diabetes and obesity.[1][2] Its primary functions include stimulating glucose-

dependent insulin secretion, suppressing glucagon release, delaying gastric emptying, and

promoting satiety.[2][3][4] However, the native GLP-1 peptide has a very short in-vivo half-life of

only a few minutes due to rapid degradation by the enzyme dipeptidyl peptidase IV (DPP-IV).

To overcome this limitation, long-acting GLP-1 receptor agonists have been developed, with a

prominent strategy being the creation of GLP-1 fusion proteins.

This document provides detailed protocols for the generation, purification, and functional

characterization of GLP-1 fusion proteins, designed for researchers, scientists, and

professionals in drug development. The fusion of GLP-1 with larger proteins such as human

serum albumin (HSA), the Fc fragment of immunoglobulins (IgG), or transferrin enhances its

stability and extends its circulating half-life, making it a viable therapeutic agent.

Principle

The core principle behind GLP-1 fusion proteins is to genetically fuse the coding sequence of a

DPP-IV-resistant GLP-1 analogue to that of a carrier protein. This results in a single

recombinant protein with the biological activity of GLP-1 and the extended half-life conferred by

the fusion partner. These fusion proteins can be expressed in various systems, such as yeast

(Pichia pastoris) or mammalian cells (e.g., CHO cells), and subsequently purified for in-vitro

and in-vivo functional studies.
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Experimental Protocols
Protocol 1: Construction of a GLP-1 Fusion Protein
Expression Vector
This protocol describes the generation of a mammalian expression vector for a GLP-1/HSA

fusion protein.

Gene Synthesis and Mutagenesis:

Synthesize the cDNA sequence for human GLP-1(7-37). To confer resistance to DPP-IV

degradation, introduce a point mutation to substitute the alanine at position 8 with glycine

(A8G).

Synthesize the cDNA sequence for human serum albumin (HSA).

Vector Assembly:

Utilize overlapping PCR to fuse the GLP-1(A8G) mutant gene to the N-terminus of the

HSA gene. A peptide linker may be inserted between the two genes to ensure proper

folding and function.

Clone the resulting GLP-1(A8G)-HSA fusion gene into a mammalian expression vector,

such as pTT5, which is suitable for transient expression in HEK293 cells. The vector

should contain a strong promoter (e.g., CMV) and a signal peptide for secretion of the

fusion protein.

Verification:

Sequence the final construct to confirm the correct orientation and reading frame of the

fusion gene.

Protocol 2: Expression and Purification of GLP-1 Fusion
Proteins
This protocol details the expression of the GLP-1/HSA fusion protein in CHO-K1 cells and its

subsequent purification.
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Cell Culture and Transfection:

Culture CHO-K1 cells in an appropriate medium (e.g., Freestyle media) supplemented

with serum and antibiotics.

Transiently transfect the CHO-K1 cells with the GLP-1/HSA expression vector using a

suitable transfection reagent.

Expression:

Culture the transfected cells for a designated period (e.g., 120 hours) to allow for the

expression and secretion of the fusion protein into the culture medium.

Purification:

Harvest the cell culture supernatant containing the secreted fusion protein.

Clarify the supernatant by centrifugation to remove cells and debris.

If the fusion protein includes a His-tag, perform Ni-affinity chromatography for initial

purification.

Alternatively, for albumin fusion proteins, affinity chromatography using resins like

Bestchrom Blue Bestarose FF can be employed. For Fc fusion proteins, Protein A or

Protein G affinity resins are suitable.

Further purify the protein using ion-exchange chromatography (e.g., Q-sepharose)

followed by size-exclusion chromatography (e.g., Superdex 75) to remove remaining

impurities and aggregates.

Purity and Identity Confirmation:

Assess the purity of the final protein product by SDS-PAGE, which should show a band at

the expected molecular weight (approximately 73 kDa for GLP-1/HSA).

Confirm the identity of the fusion protein by Western blotting using antibodies against both

GLP-1 and HSA.
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Further purity analysis can be performed using High-Performance Liquid Chromatography

(HPLC).

Protocol 3: In Vitro Functional Assays
These assays are crucial for determining the biological activity of the purified GLP-1 fusion

protein.

GLP-1 Receptor Binding Assay:

Use a cell line that endogenously expresses the GLP-1 receptor, such as the rat

insulinoma cell line INS-1.

Plate the INS-1 cells and incubate them with varying concentrations of the GLP-1 fusion

protein.

Utilize a cellular ELISA-based method to determine the binding affinity (Kd) of the fusion

protein to the GLP-1 receptor.

cAMP Signaling Assay:

Use a reporter cell line, such as CHO cells stably transfected with the GLP-1 receptor and

a luciferase reporter gene under the control of a cAMP response element (CRE) promoter.

Treat the cells with increasing concentrations of the GLP-1 fusion protein.

Measure the induction of luciferase expression, which correlates with the activation of the

GLP-1 receptor and subsequent cAMP production. The potency (EC50) of the fusion

protein can be determined from the dose-response curve.

Insulin Secretion Assay:

Plate INS-1 cells and incubate them in a low-glucose buffer to establish a baseline.

Treat the cells with different concentrations of the GLP-1 fusion protein in the presence of

both low (2.8 mM) and high (16.8 mM) glucose.
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After a 2-hour incubation, collect the supernatant and measure the insulin concentration

using a rat insulin RIA kit. This assay will demonstrate the glucose-dependent

insulinotropic activity of the fusion protein.

Protocol 4: In Vivo Functional Studies
This protocol outlines an in-vivo experiment in a mouse model to assess the glucose-lowering

effects of the GLP-1 fusion protein.

Animal Model:

Use a suitable mouse model, such as non-diabetic CD1 mice or diabetic db/db mice.

Administration of Fusion Protein:

Administer the GLP-1 fusion protein via subcutaneous or intraperitoneal injection at

various doses.

Intraperitoneal Glucose Tolerance Test (IPGTT):

Fast the mice overnight.

Administer the GLP-1 fusion protein at a specific time point before the glucose challenge.

Inject a bolus of glucose (e.g., 0.5 g/kg) intraperitoneally.

Collect blood samples at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after

the glucose injection.

Measure blood glucose and plasma insulin levels to evaluate the effect of the fusion

protein on glucose tolerance and insulin secretion.

Data Presentation
Table 1: Purification Summary of GLP-1/HSA Fusion Protein
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Purification
Step

Total Protein
(mg)

GLP-1/HSA
(mg)

Purity (%) Yield (%)

Culture

Supernatant
150 58.5 39.0 100

Immunomagnetic

Separation
55 53.0 96.4 90.6

Final Purified

Protein
50 47.0 >95.0 80.3

This table is a representative example based on typical purification outcomes.

Table 2: Functional Characterization of GLP-1 Fusion Proteins

Fusion Protein
Receptor Binding
Affinity (Kd, nM)

In Vitro Potency
(EC50, pM)

In Vivo Effect

Native GLP-1 - 100 Short-acting

GLP-1/hIgG2 13.90 ± 1.52 -

Significantly

decreased glucose

excursion in mice one

week after a single

injection.

GAlbudAb (GLP-

1/Domain Antibody)
- 100

Prolonged protection

against myocardial

ischemia/reperfusion

injury in rats.

GLP-1-Tf - -

Dose-dependently

reduced blood

glucose and increased

insulin secretion in

mice.
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Caption: GLP-1 receptor signaling pathway in pancreatic β-cells.
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Caption: Experimental workflow for GLP-1 fusion protein generation and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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